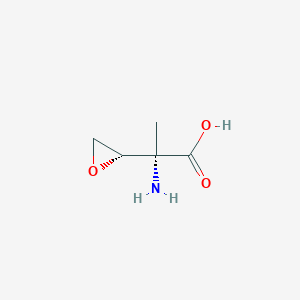
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) is a chiral amino acid derivative that contains an oxirane (epoxide) ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) typically involves the use of chiral starting materials and reagents to ensure the correct stereochemistry. One common method is the asymmetric epoxidation of an allylic alcohol, followed by the introduction of the amino group. The reaction conditions often involve the use of catalysts such as titanium isopropoxide and diethyl tartrate, along with oxidizing agents like tert-butyl hydroperoxide.
Industrial Production Methods
On an industrial scale, the production of Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) may involve more efficient and cost-effective methods. These can include the use of biocatalysts or enzymes to achieve the desired stereochemistry, as well as optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form amino alcohols or other reduced derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to open the epoxide ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce amino alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.
科学的研究の応用
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) exerts its effects depends on its specific application. In biological systems, the compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The epoxide ring is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to changes in their structure and activity.
類似化合物との比較
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) can be compared with other similar compounds, such as:
(S)-2-Amino-3-[(S)-2-oxopyrrolidin-3-yl]propanoic acid: This compound also contains an amino group and a chiral center but has a different ring structure.
(S)-2-Amino-3-(pyridin-3-yl)propanoic acid: This compound contains a pyridine ring instead of an epoxide ring.
特性
CAS番号 |
166318-69-0 |
|---|---|
分子式 |
C5H9NO3 |
分子量 |
131.13 g/mol |
IUPAC名 |
(2S)-2-amino-2-[(2S)-oxiran-2-yl]propanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-5(6,4(7)8)3-2-9-3/h3H,2,6H2,1H3,(H,7,8)/t3-,5+/m1/s1 |
InChIキー |
VAUNZEJFKMRTCC-WUJLRWPWSA-N |
SMILES |
CC(C1CO1)(C(=O)O)N |
異性体SMILES |
C[C@]([C@H]1CO1)(C(=O)O)N |
正規SMILES |
CC(C1CO1)(C(=O)O)N |
同義語 |
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















